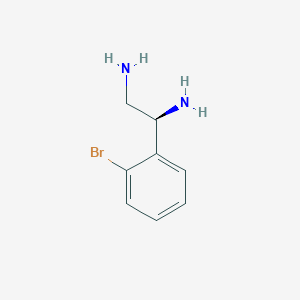

(1S)-1-(2-Bromophenyl)ethane-1,2-diamine

Description

Structure

3D Structure

Properties

CAS No. |

113974-26-8 |

|---|---|

Molecular Formula |

C8H11BrN2 |

Molecular Weight |

215.09 g/mol |

IUPAC Name |

(1S)-1-(2-bromophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11BrN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |

InChI Key |

PAMGDOWWTHYUTI-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CN)N)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)N)Br |

Origin of Product |

United States |

** 1s 1 2 Bromophenyl Ethane 1,2 Diamine As a Chiral Ligand in Asymmetric Catalysis**

Design Principles for Chiral Diamine Ligands in Metal Complexes

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural and electronic properties, which dictate how it coordinates to a metal center and influences the stereochemical outcome of a reaction. In the case of C1-symmetric chiral diamines like (1S)-1-(2-Bromophenyl)ethane-1,2-diamine, these design principles are crucial for creating a well-defined and effective catalytic system. nih.gov

Stereoelectronic Effects of the 2-Bromophenyl Moiety on Ligand Coordination and Catalytic Performance

The 2-bromophenyl group at the C1 position of the diamine backbone is a key determinant of the ligand's behavior. This substituent exerts both steric and electronic effects, collectively known as stereoelectronic effects, which play a important role in the coordination of the ligand to a metal and the subsequent catalytic performance. nih.govnih.gov

The bromine atom, being an electron-withdrawing group, can influence the electron density on the nitrogen atoms of the diamine. This can affect the ligand's donor properties and the stability of the resulting metal complex. Furthermore, the steric bulk of the 2-bromophenyl group can create a specific chiral pocket around the metal center. This steric hindrance can dictate the preferred orientation of the substrate as it approaches the catalytic site, thereby influencing the enantioselectivity of the reaction. The interplay between these electronic and steric factors is critical for achieving high catalytic activity and stereocontrol.

Chiral Induction Mechanisms in Diamine-Metal Complexes

The primary role of a chiral ligand in an asymmetric catalytic reaction is to transfer its stereochemical information to the substrate, a process known as chiral induction. In complexes formed between a metal and a chiral diamine such as this compound, the diamine creates a chiral environment around the metal atom.

When a prochiral substrate coordinates to this chiral metal complex, it experiences diastereomeric interactions with the ligand. These interactions lead to the formation of two possible diastereomeric transition states, one of which is energetically more favorable. The difference in the activation energies of these two pathways determines the enantiomeric excess (e.e.) of the product. The specific nature of the 2-bromophenyl group, with its defined steric and electronic properties, is instrumental in maximizing this energy difference and thus achieving high levels of chiral induction.

Applications in Transition Metal-Catalyzed Asymmetric Reactions

The unique properties of this compound have made it a valuable ligand in a range of asymmetric reactions catalyzed by transition metals, most notably ruthenium, rhodium, and iridium. rsc.org

Ruthenium-Catalyzed Asymmetric Hydrogenation Systems

Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds. rsc.orgscholaris.canih.gov The combination of a ruthenium precursor with a ligand like this compound generates a potent catalytic system for the enantioselective reduction of various substrates. researchgate.net

Rhodium-Catalyzed Asymmetric Transformations

Rhodium catalysts are widely employed in a variety of asymmetric transformations, including additions of organoboron reagents to unsaturated systems. rsc.orgnih.govorganic-chemistry.orgresearchgate.net The use of chiral ligands is paramount for controlling the stereochemistry of these C-C bond-forming reactions.

Although detailed examples are scarce, a rhodium complex of this compound would be expected to effectively catalyze reactions such as the asymmetric 1,4-addition of arylboronic acids to enones. researchgate.net The chiral ligand would control the facial selectivity of the attack of the organorhodium intermediate on the double bond, leading to the formation of an enantioenriched product. The efficiency of such a catalyst would be demonstrated by high yields and excellent enantioselectivities.

Iridium-Catalyzed Asymmetric Processes

Iridium catalysts have shown remarkable utility in a range of asymmetric processes, including hydrogenations and C-H functionalizations. The electronic and steric properties of the ancillary ligands are critical for the success of these transformations. Chiral diamines, in concert with iridium, can form highly active and selective catalysts.

While specific applications of this compound in iridium catalysis are not extensively documented in general literature, its structural features suggest potential for use in reactions like asymmetric transfer hydrogenation. The well-defined chiral environment provided by the ligand would be crucial for the stereoselective transfer of a hydride from a hydrogen source to a prochiral substrate.

Manganese- and Nickel-Catalyzed Asymmetric Reactions

A comprehensive review of scientific literature and chemical databases was conducted to identify the use of this compound as a chiral ligand in asymmetric reactions catalyzed by manganese or nickel. This search included academic journals, and research databases.

Despite the broad utility of chiral diamines in manganese- and nickel-catalyzed processes such as epoxidations, reductions, and cross-coupling reactions, no specific studies, research findings, or data tables detailing the application of this compound in these contexts have been reported in the peer-reviewed literature. General research highlights the effectiveness of various chiral diamine ligands in promoting high enantioselectivity in Ni(II)-catalyzed Michael additions, for instance, but without involving the specific title compound. nih.gov Similarly, while manganese-catalyzed hydrophosphination has been used to create other chiral bisphosphine ligands, the use of this compound as a ligand in Mn-catalyzed reactions is not documented. chemistry-chemists.com

Copper- and Iron-Catalyzed Asymmetric Reactions

Chiral 1,2-diamines are frequently employed as ligands in asymmetric reactions catalyzed by copper and iron. researchgate.net These reactions encompass a wide range of transformations, including additions, cross-couplings, and oxidations. researchgate.netamadischem.com

A detailed literature search for the application of this compound in copper- or iron-catalyzed asymmetric synthesis did not yield specific examples or detailed research findings. While copper-catalyzed reactions often utilize chiral ligands for processes like the synthesis of diamine derivatives or enantioselective borylation, no published data specifically mentions the use of this compound. researchgate.netvulcanchem.com Likewise, the field of iron-catalyzed asymmetric reactions, a growing area of interest due to iron's low cost and toxicity, does not feature documented applications of this particular ligand in the available scientific literature. amadischem.com

Asymmetric Organocatalysis with this compound Derivatives

Chiral diamines and their derivatives are a cornerstone of asymmetric organocatalysis, often activating substrates through the formation of chiral iminium or enamine intermediates. These catalysts are effective for a variety of transformations, such as aldol (B89426) and Michael reactions.

A search for applications of this compound or its derivatives as organocatalysts yielded no specific published research. The literature describes the use of other diamines, like derivatives of 1,2-diphenylethylenediamine (DPEN), in organocatalytic reactions, but similar studies involving this compound have not been reported.

Cooperative Catalysis Involving Chiral Diamines

Cooperative catalysis, where two or more catalytic species work in concert, is a sophisticated strategy to achieve high reactivity and selectivity. Chiral diamines can be incorporated into bimetallic or metal-organocatalyst systems to facilitate complex transformations.

An extensive review of the literature on cooperative catalysis did not reveal any systems that specifically utilize this compound. Research in this area often focuses on dinuclear Schiff base complexes or combinations of primary amine catalysts with other entities, but the title compound is not mentioned in these studies. researchgate.net

Mechanistic Investigations and Computational Studies of 1s 1 2 Bromophenyl Ethane 1,2 Diamine Catalyzed Reactions

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

Detailed mechanistic studies are crucial for optimizing catalyst performance and expanding the scope of asymmetric transformations. Such investigations typically involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and isotopic labeling studies.

In the context of asymmetric hydrogenation, the transfer of hydride and proton species is a key step in the catalytic cycle. Mechanistic studies in this area often focus on whether these transfers occur in a concerted or stepwise manner and the role of the ligand in facilitating these processes. For analogous chiral diamine-metal complexes, it has been proposed that the N-H protons of the diamine ligand can participate in the catalytic cycle, acting as a proton source in a metal-ligand bifunctional mechanism. However, no specific studies have been published that elucidate these pathways for reactions catalyzed by complexes of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine.

The enantioselectivity of an asymmetric reaction is determined by the relative energies of the diastereomeric transition states leading to the different enantiomers of the product. Analysis of these transition states, often through a combination of experimental and computational methods, is fundamental to understanding the origin of stereocontrol. For other chiral diamine ligands, the conformation of the chelate ring and the orientation of the substituents on the ligand are known to play a critical role in differentiating the energies of the stereodetermining transition states. Specific analyses for this compound are not available.

The non-covalent interactions between the chiral ligand, the substrate, and the metal center are instrumental in achieving high levels of stereocontrol. These interactions, which can include hydrogen bonding, steric repulsion, and π-stacking, help to create a well-defined chiral environment around the metal center. The nature and strength of the coordination of the diamine to the metal, as well as the interactions between the ligand's substituents and the substrate, dictate the facial selectivity of the reaction. There is no published research that specifically details these interactions for this compound.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms and predicting the outcomes of asymmetric catalytic reactions.

DFT calculations can be used to model the entire catalytic cycle, providing insights into the structures and energies of intermediates and transition states. By comparing the calculated energy barriers for the formation of the different product enantiomers, it is possible to predict the enantioselectivity of a reaction. These predictions can then be validated by comparison with experimental results. Such computational studies have not been reported for catalysts derived from this compound.

The conformational flexibility of the chiral ligand and its corresponding metal complexes can have a significant impact on the stereochemical outcome of a reaction. Molecular modeling and conformational analysis can identify the low-energy conformations of the catalyst and the catalyst-substrate adducts, providing a rationale for the observed stereoselectivity. The specific influence of the 2-bromophenyl group on the conformational preferences of this compound in a metal complex and its effect on stereocontrol have not been computationally explored in the available literature.

Studies on Chirality Transfer and Induction Phenomena

The transfer of chirality from a catalyst to a substrate is the fundamental principle of asymmetric catalysis. For a ligand like this compound, the stereochemical outcome of a reaction is dictated by the three-dimensional arrangement of the catalyst-substrate complex in the transition state. The phenyl group at the C1 position, substituted with a sterically demanding bromine atom at the ortho position, is expected to play a crucial role in defining the chiral environment. This steric hindrance would likely direct the incoming substrate to a specific orientation to minimize steric clashes, thereby favoring the formation of one enantiomer of the product over the other.

In typical studies of related chiral diamines, the mechanism of chirality transfer is investigated through a combination of experimental work and computational modeling. rsc.org This involves synthesizing a series of related ligands with modified steric and electronic properties to probe their effect on enantioselectivity. However, specific research detailing these phenomena for this compound, including computational models of its transition states or systematic studies on how its structure dictates enantiomeric excess, is not available in the reviewed literature. Chiral 1,2-diamine compounds are recognized as vital building blocks for synthesizing pharmaceutical intermediates. google.com

Spectroscopic and Kinetic Studies of Catalytic Cycles

The elucidation of a complete catalytic cycle is critical for understanding catalyst performance and for designing improved systems. This involves identifying all intermediates, determining the rate-limiting step, and understanding how the catalyst operates and eventually deactivates. Such studies typically employ a suite of spectroscopic and kinetic techniques.

In Situ Spectroscopic Characterization of Active Catalytic Species

In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for observing the catalyst as it functions within the reaction mixture. These techniques can identify the true active species, which may be different from the precatalyst that is initially added. For a reaction involving this compound, one would typically use these methods to monitor the coordination of the diamine to a metal center and the subsequent binding of the reactants.

Despite the utility of these methods, there are no published in situ spectroscopic studies that have characterized the active catalytic species derived from this compound. Such research would be invaluable for confirming the structure of the active catalyst and any subsequent intermediates in a catalytic cycle.

Kinetic Isotope Effect Studies for Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe the rate-determining step of a reaction mechanism. baranlab.org It involves measuring the change in reaction rate when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). princeton.edu A significant change in rate (a primary KIE) suggests that the bond to the isotopically labeled atom is being broken or formed in the slowest step of the reaction. princeton.edu A smaller effect (a secondary KIE) can provide information about changes in the bonding environment near the site of isotopic substitution. nih.gov

The magnitude of the KIE can provide insight into the geometry of the transition state. princeton.edu For instance, in a hydrogen transfer step, a symmetrical transition state often leads to a large primary KIE. princeton.edu

| KIE Type | Observation | Mechanistic Implication |

| Primary KIE | kH/kD > 1 | Bond to the isotope is broken/formed in the rate-determining step. |

| Secondary KIE | kH/kD ≠ 1 | Change in hybridization or steric environment at the labeled position in the transition state. |

| Inverse KIE | kH/kD < 1 | The transition state has a stiffer bending vibration for the isotope than the reactant. |

This table describes general principles of Kinetic Isotope Effects and is not based on data for the specified compound.

A search of the scientific literature found no studies where the kinetic isotope effect was measured for a reaction catalyzed by a complex of this compound. Performing such experiments would be a critical step in elucidating the mechanism of any reaction it catalyzes.

Analysis of Reaction Rate, Order, and Catalyst Deactivation Pathways

Kinetic analysis involves systematically varying the concentrations of reactants and the catalyst to determine the reaction order with respect to each component. The resulting rate law provides a mathematical description of the reaction and offers crucial clues about the species involved in the rate-determining step. For example, a first-order dependence on the catalyst concentration is common in many catalytic cycles.

Furthermore, understanding how a catalyst deactivates is essential for practical applications. Deactivation pathways can include catalyst oxidation, ligand dissociation, or the formation of inactive oligomers. Studies into these pathways often combine kinetic analysis with spectroscopic identification of the inactive species.

Regrettably, there is no published research available that details the reaction rate, kinetic order, or deactivation pathways for any catalytic system employing this compound.

Analytical and Stereochemical Characterization Methods for 1s 1 2 Bromophenyl Ethane 1,2 Diamine Enantiomers

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are the cornerstone for the separation and quantification of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques capable of resolving enantiomeric pairs with high efficiency and accuracy.

Chiral HPLC is a widely used and effective method for the enantioselective analysis of chiral amines and diamines. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly successful in resolving a broad range of chiral compounds, including those with primary amine functionalities.

For the analysis of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine, a typical approach would involve a normal-phase HPLC system. The selection of the CSP is critical, with phases like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) often providing excellent enantioselectivity. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides a strong chromophore.

Table 1: Illustrative Chiral HPLC Parameters for the Separation of this compound Enantiomers

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (1S)-enantiomer | 12.5 min |

| Retention Time (1R)-enantiomer | 15.8 min |

| Separation Factor (α) | 1.26 |

| Resolution (Rs) | 2.1 |

This data is illustrative and serves to represent typical results for the chiral separation of similar compounds.

Chiral Gas Chromatography is another powerful technique for the enantiomeric separation of volatile and thermally stable chiral compounds. For non-volatile compounds like diamines, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), which convert the amine groups into trifluoroacetyl amides.

The separation is performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative such as octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin. The temperature program of the GC oven is a critical parameter that is optimized to achieve the best separation. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Table 2: Representative Chiral GC Conditions for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm, 0.12 µm film thickness |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 120 °C (hold 2 min), ramp to 180 °C at 2 °C/min |

| Detector | Flame Ionization Detector (FID) at 270 °C |

| Retention Time (S)-enantiomer derivative | 28.3 min |

| Retention Time (R)-enantiomer derivative | 29.1 min |

| Separation Factor (α) | 1.03 |

| Resolution (Rs) | 1.8 |

This data is illustrative and serves to represent typical results for the chiral separation of similar compounds.

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic techniques offer alternative and often complementary methods to chromatography for the determination of enantiomeric excess (ee). These methods rely on the differential interaction of enantiomers with a chiral environment, leading to distinguishable spectroscopic signals.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is inherently sensitive to the three-dimensional structure of molecules and provides a characteristic spectrum for each enantiomer, which are equal in magnitude but opposite in sign. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the enantiomer, allowing for the determination of enantiomeric excess in a mixture.

For this compound, the CD spectrum would be expected to show Cotton effects in the UV region, corresponding to the electronic transitions of the aromatic chromophore. By measuring the ellipticity at a wavelength of maximum difference between the two enantiomers and comparing it to the ellipticity of the pure enantiomer, the enantiomeric excess of a sample can be calculated.

Table 3: Illustrative Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) of (1S)-enantiomer | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) of (1R)-enantiomer |

| 210 | +15,000 | -15,000 |

| 235 | -8,000 | +8,000 |

| 265 | +2,500 | -2,500 |

This data is illustrative and serves to represent typical results for the CD spectra of similar chiral aromatic amines.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its application can be extended to the determination of enantiomeric excess. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required to induce diastereomeric differentiation. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the analyte to form a covalent diastereomeric pair. These diastereomers have distinct chemical shifts in the NMR spectrum, allowing for their quantification by integration of the corresponding signals.

For this compound, a common CDA would be Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which reacts with the amine groups to form diastereomeric amides. The proton or fluorine NMR spectra of the resulting diastereomers will exhibit separate signals for specific nuclei close to the chiral center, and the ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original diamine.

Table 4: Representative ¹H-NMR Data for Diastereomeric Amides of this compound with (R)-Mosher's Acid

| Diastereomer | Proton Signal | Chemical Shift (ppm) |

| (S,R)-diastereomer | -OCH₃ | 3.52 |

| (R,R)-diastereomer | -OCH₃ | 3.58 |

| (S,R)-diastereomer | -CH-N | 5.25 |

| (R,R)-diastereomer | -CH-N | 5.31 |

This data is illustrative and serves to represent typical chemical shift differences observed for diastereomers formed with chiral derivatizing agents.

Host-guest chemistry offers a sophisticated approach to chiral recognition and the determination of enantiomeric composition. This method involves the use of a chiral host molecule that can form non-covalent complexes (host-guest complexes) with the enantiomers of a guest molecule, in this case, this compound. The formation of these diastereomeric complexes can lead to changes in the spectroscopic properties of the host or guest, which can be monitored by techniques such as fluorescence spectroscopy or circular dichroism.

For instance, a chiral macrocyclic host, such as a derivative of a crown ether or a cyclodextrin, can be designed to selectively bind one enantiomer of the diamine over the other. This selective binding can result in a change in the fluorescence intensity or a significant alteration in the CD spectrum of the host-guest complex. By calibrating the spectroscopic response with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be determined. The specificity of the host-guest interaction is dictated by complementary steric and electronic factors between the host and the guest molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.